![molecular formula C10H11F3N4O2 B10940165 1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone](/img/structure/B10940165.png)
1-[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(5-methyl-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is a compound characterized by its unique structure, which includes a trifluoromethyl group and two pyrazole rings.
Preparation Methods
The synthesis of 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE typically involves the condensation of appropriate pyrazole derivatives under specific reaction conditions. One common method involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the desired product . Industrial production methods may include one-pot multicomponent processes, which are efficient and cost-effective for large-scale synthesis .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles depending on the desired substitution . Major products formed from these reactions include oxidized or reduced derivatives and substituted pyrazole compounds .
Scientific Research Applications
1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively interact with enzymes and receptors . The pyrazole rings contribute to the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar compounds include other pyrazole derivatives, such as:
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl compounds .
- 3-methyl-1-phenyl-1H-pyrazol-5-ol .
Compared to these compounds, 1-[5-HYDROXY-5-(TRIFLUOROMETHYL)-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(5-METHYL-1H-PYRAZOL-1-YL)-1-ETHANONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C10H11F3N4O2 |
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Molecular Weight |
276.22 g/mol |
IUPAC Name |
1-[5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]-2-(5-methylpyrazol-1-yl)ethanone |
InChI |
InChI=1S/C10H11F3N4O2/c1-7-2-4-14-16(7)6-8(18)17-9(19,3-5-15-17)10(11,12)13/h2,4-5,19H,3,6H2,1H3 |
InChI Key |
DEILNIREWJDORP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CC(=O)N2C(CC=N2)(C(F)(F)F)O |
Origin of Product |
United States |
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